molecular formula C14H17N5 B023231 Desmethyl rizatriptan CAS No. 144034-84-4

Desmethyl rizatriptan

Numéro de catalogue B023231
Numéro CAS: 144034-84-4
Poids moléculaire: 255.32 g/mol
Clé InChI: HTVLSIBBGWEXCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethyl rizatriptan (DMRT) is a novel synthetic compound that has recently been developed for laboratory experiments and scientific research. It is a derivative of the drug rizatriptan, which is used to treat migraine headaches. DMRT has been shown to possess a variety of pharmacological properties and has been studied for its potential applications in the fields of neuroscience and pharmacology.

Applications De Recherche Scientifique

Amélioration du traitement de la migraine

Desmethyl rizatriptan : est un métabolite principal du rizatriptan, un médicament couramment utilisé pour traiter les migraines. Des recherches ont montré que le this compound peut améliorer l’efficacité thérapeutique du traitement de la migraine en raison de ses propriétés pharmacocinétiques .

Études de bioéquivalence

Des études ont été menées pour évaluer la bioéquivalence de différentes formulations de rizatriptan, y compris le this compound. Ces études sont cruciales pour le développement de versions génériques du médicament qui sont aussi efficaces que la marque originale .

Formulations orodispersibles

Le this compound a été utilisé dans le développement de comprimés et de films orodispersibles. Ces formulations se dissolvent dans la bouche sans avoir besoin d’eau, offrant une option pratique pour les patients qui peuvent avoir des difficultés à avaler des pilules .

Films buccaux mucoadhésifs

Le développement de films buccaux mucoadhésifs contenant du this compound vise à améliorer la biodisponibilité du médicament et à réduire le métabolisme de premier passage. Cela pourrait conduire à un soulagement plus efficace et plus rapide des symptômes de la migraine .

Optimisation pharmacocinétique

Les recherches portant sur le this compound se concentrent sur l’optimisation de son profil pharmacocinétique. Cela comprend l’amélioration de son absorption, de sa distribution, de son métabolisme et de son excrétion pour améliorer son efficacité globale dans la gestion de la migraine .

Voies d’administration alternatives

Le this compound est exploré pour des voies d’administration alternatives, telles que buccale ou sublinguale, pour fournir un début d’action rapide, ce qui est particulièrement bénéfique pour les crises aiguës de migraine .

Mécanisme D'action

Target of Action

Desmethyl rizatriptan, also known as N-Monothis compound, is a metabolite of rizatriptan . It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors . These receptors are primarily found in the brain and are involved in the regulation of various functions such as mood, appetite, and sleep .

Mode of Action

This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action results in the activation of these receptors, leading to a series of intracellular events . Specifically, it causes vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors . It also inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the serotonin (5-HT) pathway . The activation of 5-HT1B and 5-HT1D receptors by this compound leads to a decrease in the release of certain neurotransmitters, including CGRP and substance P . This results in the constriction of dilated blood vessels and the inhibition of pain signal transmission .

Pharmacokinetics

This compound is formed to a minor degree during the metabolism of rizatriptan . The plasma clearance of rizatriptan is reported to be around 1042 mL/min in males and 821 mL/min in females . The plasma protein binding of rizatriptan is low (14%) . The active metabolite N-mono-desmethyl rizatriptan is formed to a minor degree, and other mono metabolites are also produced: about 14% as the indole acetic acid metabolite and 1% as N-mono-desmethyl rizatriptan .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of dilated blood vessels and the inhibition of pain signal transmission . This results in the relief of migraine-associated symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food may delay the peak plasma concentrations of rizatriptan . Additionally, the formulation of rizatriptan can also impact its action. For example, orally disintegrating tablets and intranasal sprays are absorbed rapidly and have a prompt onset of action, allowing for significant pain-free rates versus placebo as early as 15 minutes post-administration .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of Desmethyl rizatriptan .

Orientations Futures

Rizatriptan has been used for the acute treatment of migraines for over a decade. Future research directions could involve exploring the concepts that motivated the preclinical and clinical development of rizatriptan, the clinical evidence that has driven its use over the past decade, rizatriptan’s overall contribution to the field, and future directions for research .

Propriétés

IUPAC Name

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLSIBBGWEXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162604
Record name Desmethyl rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144034-84-4
Record name Desmethyl rizatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL RIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl rizatriptan
Reactant of Route 2
Reactant of Route 2
Desmethyl rizatriptan
Reactant of Route 3
Reactant of Route 3
Desmethyl rizatriptan
Reactant of Route 4
Desmethyl rizatriptan
Reactant of Route 5
Reactant of Route 5
Desmethyl rizatriptan
Reactant of Route 6
Desmethyl rizatriptan

Q & A

Q1: What is known about the formation of Desmethyl Rizatriptan during Rizatriptan Benzoate synthesis?

A1: The provided research abstract [] mentions this compound (13) as one of the potential impurities arising during the large-scale production of Rizatriptan Benzoate. Unfortunately, the abstract does not elaborate on the specific reaction conditions or mechanisms leading to its formation. Further research exploring the synthetic pathway and identifying the factors promoting this compound formation would be valuable. This knowledge could be used to optimize the synthesis process and minimize the impurity profile of Rizatriptan Benzoate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.